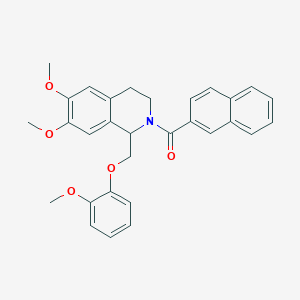
(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone is a useful research compound. Its molecular formula is C30H29NO5 and its molecular weight is 483.564. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H26N2O5, with a molecular weight of 450.49 g/mol. The structure includes a tetrahydroisoquinoline core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H26N2O5 |
| Molecular Weight | 450.49 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It could bind to neurotransmitter receptors, influencing neurological pathways.
- Metal Ion Chelation : The presence of methoxy groups may facilitate interactions with metal ions, potentially altering their biological availability.
Anticancer Properties
Recent studies have indicated that derivatives of tetrahydroisoquinoline possess significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to the target compound have shown inhibition of tumor cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values indicating effective cytotoxicity at low concentrations .
- Mechanistic Insights : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In vitro Testing : It demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest it could serve as a lead compound for antibiotic development .
Neuroprotective Effects
Studies have indicated potential neuroprotective effects:
- Cell Culture Models : In models of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced cell death, suggesting its utility in treating conditions like Alzheimer's disease .
Case Studies
- Anticancer Efficacy : A study evaluating a series of tetrahydroisoquinoline derivatives found that certain modifications enhanced their potency against cancer cell lines. The lead compounds from this study were structurally similar to the target compound and showed promising results in inhibiting tumor growth in xenograft models .
- Antimicrobial Activity : A comparative analysis of various isoquinoline derivatives revealed that those with methoxy substitutions exhibited superior antimicrobial activity against resistant strains of bacteria, highlighting the importance of functional group positioning in enhancing efficacy .
Summary of Findings
属性
IUPAC Name |
[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29NO5/c1-33-26-10-6-7-11-27(26)36-19-25-24-18-29(35-3)28(34-2)17-22(24)14-15-31(25)30(32)23-13-12-20-8-4-5-9-21(20)16-23/h4-13,16-18,25H,14-15,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSSABDYKFPBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=CC=CC=C5C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














